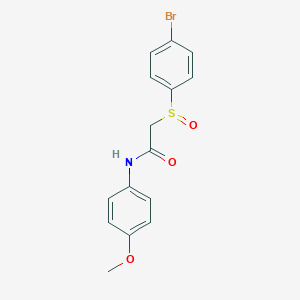
N-(5-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds has been achieved through multi-component reactions, demonstrating the versatility of pyrimidine derivatives in organic synthesis. For example, a study by Jayarajan et al. (2019) described the water-mediated synthesis of closely related compounds through a three-component reaction, highlighting the role of water as a solvent in promoting eco-friendly synthesis routes (Jayarajan et al., 2019). Another study by Wang et al. (2018) focused on the synthesis of a PET agent for imaging, illustrating the application of these compounds in biomedical imaging (Wang et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been extensively studied using various techniques such as FT-IR, NMR, and X-ray diffraction. These studies reveal the intricate details of the molecular architecture and the influence of different substituents on the overall structure. For instance, Klein et al. (2014) investigated the coordination behavior of pyrimidine derivatives with zinc, providing insights into the selective coordination through the pyrimidine domain (Klein et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- The synthesis of similar compounds involves multi-component reactions, showcasing the versatility in creating complex molecules with potential therapeutic applications. For example, a study focused on synthesizing compounds through a three-component reaction, leading to substances with promising non-linear optical (NLO) properties and potential anticancer activity due to their interaction with tubulin polymerization inhibition sites (Jayarajan et al., 2019). This method highlights the chemical compound's applicability in developing new materials and therapeutics.
Potential Therapeutic Applications
- Anticancer and anti-inflammatory properties are significant areas of application for compounds similar to N-(5-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide. For instance, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, showcasing the therapeutic potential of such compounds (Rahmouni et al., 2016).
Antimicrobial Activity
- The antimicrobial activity against both Gram-negative and Gram-positive bacteria has been a focus, with synthesized pyrazolopyridine derivatives showing moderate to good activity. This indicates the utility of such compounds in developing new antimicrobial agents (Panda et al., 2011).
Eigenschaften
IUPAC Name |
N-(5-methylpyridin-2-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-11-4-5-13(16-9-11)19-15(21)12-8-14(18-10-17-12)20-6-2-3-7-20/h4-5,8-10H,2-3,6-7H2,1H3,(H,16,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZDWNXFXHKOOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolan-3-yl]acetic acid](/img/structure/B2482191.png)
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-pyrrolidin-1-ylpyridine-3-carboxylate](/img/structure/B2482194.png)
![2-Chloro-N-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]acetamide](/img/structure/B2482195.png)
![2-(3-Chlorophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2482196.png)
![(E)-3-(2,5-dimethoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2482197.png)


![(E)-1-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)naphthalen-2-ol](/img/structure/B2482200.png)
![(E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2482201.png)
![N-pyridin-3-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide](/img/structure/B2482203.png)
![2-chloro-6-fluoro-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzamide](/img/structure/B2482204.png)

